molecular formula C12H18N2O2S B1683129 Thiamylal CAS No. 77-27-0

Thiamylal

Cat. No.: B1683129
CAS No.: 77-27-0
M. Wt: 254.35 g/mol
InChI Key: XLOMZPUITCYLMJ-UHFFFAOYSA-N
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Preparation Methods

Thiamylal can be synthesized through a series of chemical reactions involving the formation of a thiobarbituric acid derivative. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Thiamylal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

Thiamylal has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies involving barbiturates and their derivatives.

    Biology: It is used in research on the central nervous system due to its sedative and anticonvulsant properties.

    Medicine: this compound is used in clinical research for its anesthetic properties and its role in managing seizures.

    Industry: It is used in the pharmaceutical industry for the production of anesthetic drugs

Mechanism of Action

Thiamylal exerts its effects by binding to a distinct site associated with a chloride ion channel at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This results in the sedative and hypnotic effects of this compound .

Comparison with Similar Compounds

Thiamylal is similar to other barbiturates such as secobarbital and thiopental. it is unique due to its specific chemical structure, which includes an allyl and a methylbutyl group. This structure contributes to its distinct pharmacokinetic properties, such as its rapid onset and short duration of action .

Similar Compounds

Properties

IUPAC Name

5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOMZPUITCYLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048441
Record name Thiamylal
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Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiamylal
Source Human Metabolome Database (HMDB)
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Solubility

5.06e-02 g/L
Record name Thiamylal
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Record name Thiamylal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Thiamylal binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Thiamylal
Source DrugBank
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CAS No.

77-27-0
Record name Thiamylal
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Record name Thiamylal
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Record name 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid
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Record name THIAMYLAL
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Record name Thiamylal
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132-133 °C, 132 - 133 °C
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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